Chiral Purity Superiority: Tert-Butyl Ester vs. Undefined Commercial and Prior Art Purity
In contrast to the prior art, which describes the chiral purity of (S)-tert-butyl 4,5-diamino-5-oxopentanoate as "not well defined" and reports commercial chemical purity of 95-98% with undefined chiral purity [1], a validated commercial source supplies the hydrochloride salt with a chiral HPLC purity of ≥99.5% . This quantification guarantees a level of enantiomeric enrichment essential for the synthesis of single-enantiomer APIs.
| Evidence Dimension | Chiral Purity (% enantiomeric excess) |
|---|---|
| Target Compound Data | ≥ 99.5% (Chiral HPLC) |
| Comparator Or Baseline | Prior Art / Undefined Commercial Batches: chemical purity 95-98%, chiral purity "not well defined" |
| Quantified Difference | A definitive, quantified >1.5% absolute increase in chiral purity over the upper limit of typical chemical purity, representing the difference between a well-characterized chiral intermediate and a racemic or partially enriched mixture. |
| Conditions | Commercial supplier specification (Chem-Impex) vs. background description in Celgene patent US 10,717,703. |
Why This Matters
For procurement, the ≥99.5% chiral purity specification eliminates the risk of incorporating the undesired enantiomer, which is critical for meeting ICH Q11 guidelines on starting material quality and ensuring downstream drug substance optical purity.
- [1] Traverse, J.F., et al. U.S. Patent No. 10,717,703. "Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate." Celgene Corporation. August 20, 2020. (See Background section, lines 35-45). View Source
